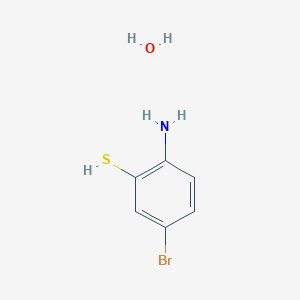

2-Amino-5-bromobenzene-1-thiol hydrate

Description

Historical Context and Development of Substituted Aryl Thiols and Amines

The journey to the synthesis of complex molecules like 2-Amino-5-bromobenzene-1-thiol hydrate (B1144303) is built upon more than a century of developments in organic synthesis. The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds on an aromatic ring has been a long-standing challenge.

Early methods, such as the Ullmann condensation and the Goldberg reaction , first reported in the early 1900s, were pivotal in this regard. Current time information in US.chemicalbook.comclearsynth.com These copper-catalyzed reactions were among the first to enable the coupling of aryl halides with amines and thiols, respectively, laying the groundwork for the synthesis of substituted anilines and thiophenols. Current time information in US.chemicalbook.comclearsynth.comnih.govbldpharm.comresearchgate.netambeed.com However, these reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. Current time information in US.ambeed.com

A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , which gained prominence in the mid-1990s, revolutionized the synthesis of aryl amines from aryl halides. nih.govkeyorganics.netnih.govmdpi.com This methodology offered milder reaction conditions and a broader substrate scope, becoming a cornerstone of modern organic synthesis. nih.gov These advancements have made precursors like brominated anilines more accessible, which are essential for producing compounds like 2-Amino-5-bromobenzene-1-thiol.

The synthesis of substituted anilines continues to evolve, with recent research focusing on more efficient and environmentally friendly one-pot procedures.

Significance of Brominated Benzene (B151609) Derivatives in Organic Transformations

The bromine substituent on the benzene ring of 2-Amino-5-bromobenzene-1-thiol hydrate is of great strategic importance in organic synthesis. Brominated aromatic compounds are versatile intermediates, primarily due to the reactivity of the carbon-bromine bond in a variety of cross-coupling reactions.

These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This has made aryl bromides key building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The bromine atom can be readily substituted with a wide range of other functional groups, providing a powerful tool for molecular diversification.

Overview of Thiol and Amino Functional Group Synergies in Organic Synthesis

The presence of both an amino (-NH2) and a thiol (-SH) group on the same benzene ring, and in an ortho position to each other as in 2-Amino-5-bromobenzene-1-thiol, gives rise to unique reactivity. This arrangement is ideal for the construction of fused heterocyclic systems.

The nucleophilic nature of both the amino and thiol groups allows them to react with various electrophiles. This dual reactivity is particularly useful in condensation reactions with compounds containing two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings. For instance, 2-aminothiophenols are common precursors for the synthesis of benzothiazoles, a class of compounds with significant biological activity. The specific positioning of the amino and thiol groups facilitates intramolecular cyclization, a key step in the formation of these bicyclic structures.

Broader Academic Relevance of this compound

While specific research focusing exclusively on the hydrated form of 2-Amino-5-bromobenzene-1-thiol is limited, the academic relevance of the parent compound and related 2-aminothiophenols is well-established. These compounds are primarily utilized as starting materials in the synthesis of various heterocyclic structures.

The resulting brominated heterocyclic compounds can then be further functionalized through cross-coupling reactions at the bromine position. This strategy allows for the late-stage introduction of diverse molecular fragments, which is a highly valuable approach in medicinal chemistry for the rapid generation of compound libraries for biological screening. For example, derivatives of benzothiazole (B30560), which can be synthesized from 2-aminothiophenols, have shown a wide range of biological activities, including antimicrobial and anticancer properties. Phthalimide derivatives, which can incorporate sulfur and nitrogen heterocycles, have also been explored for their medicinal applications.

Compound Information Tables

Below are tables detailing the properties of 2-Amino-5-bromobenzene-1-thiol and a list of related chemical compounds mentioned in this article.

Table 1: Properties of 2-Amino-5-bromobenzene-1-thiol

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-5-bromobenzenethiol |

| CAS Number | 23451-95-8 chemicalbook.comnih.gov |

| Molecular Formula | C₆H₆BrNS chemicalbook.comnih.gov |

| Molecular Weight | 204.09 g/mol nih.gov |

| Melting Point | 113 °C chemicalbook.com |

| Boiling Point | 277 °C chemicalbook.com |

| Density | 1.693 g/cm³ chemicalbook.com |

| Flash Point | 121 °C chemicalbook.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-5-bromobenzene-1-thiol |

| This compound |

| Benzothiazole |

| Phenyl iodonium (B1229267) bis-trifluoroacetate |

| 2-aminothiophenol (B119425) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-bromobenzenethiol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS.H2O/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGMRFSLJZTLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromobenzene 1 Thiol Hydrate and Its Precursors

Established Synthetic Routes to Substituted Benzenethiols

The synthesis of substituted benzenethiols, or thiophenols, is a foundational area of organic chemistry upon which the synthesis of the target molecule is built. This involves the strategic introduction of sulfur, halogen, and nitrogen functionalities onto an aromatic core.

Introducing a thiol (-SH) group onto an aromatic ring can be accomplished through several robust methods. The choice of method often depends on the nature of other substituents already present on the ring.

Reduction of Arylsulfonyl Chlorides: A common and reliable method involves the reduction of arylsulfonyl chlorides (ArSO₂Cl). These intermediates are typically prepared by the chlorosulfonation of an aromatic compound. Strong reducing agents like zinc dust in an acidic medium or stannous chloride are then used to reduce the sulfonyl chloride to the corresponding thiol.

Newman-Kwart Rearrangement: This method involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the thiophenol. This is particularly useful for converting phenols to thiophenols. A related process can convert hydroxylated aromatic compounds carrying an amino group into the corresponding aromatic thiol. google.com

Leuckart Thiophenol Reaction: This involves the decomposition of a diazonium salt in the presence of a xanthate salt (e.g., potassium ethyl xanthate), followed by hydrolysis of the resulting aryl xanthate.

Metal-Catalyzed C-S Coupling: Modern cross-coupling strategies offer mild and efficient routes. For instance, CuI-catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction with a reagent like sodium borohydride (B1222165) (NaBH₄), can produce a wide range of substituted aryl thiols. organic-chemistry.org

From Aryl Halides: Nucleophilic aromatic substitution on highly activated aryl halides can also be used, though it is less general. More versatile are metal-catalyzed reactions, where aryl halides are coupled with a sulfur source. organic-chemistry.org

A comparison of common thiol introduction methods is presented below.

| Method | Starting Material | Key Reagents | Advantages |

| Sulfonyl Chloride Reduction | Substituted Benzene (B151609) | 1. ClSO₃H 2. Zn/H⁺ or SnCl₂ | Widely applicable, high yields. |

| Newman-Kwart Rearrangement | Phenol | 1. Dialkylthiocarbamoyl chloride 2. Heat 3. Base hydrolysis | Converts phenols to thiols. |

| Leuckart Reaction | Aniline (B41778) (via Diazonium Salt) | 1. NaNO₂/H⁺ 2. Potassium Ethyl Xanthate 3. Hydrolysis | Utilizes readily available anilines. |

| Copper-Catalyzed Coupling | Aryl Iodide | Sulfur powder, CuI, K₂CO₃; then NaBH₄ | Good functional group tolerance. organic-chemistry.org |

This table provides an interactive overview of established methods for introducing a thiol group onto an aromatic ring.

Achieving the correct substitution pattern (regiochemistry) is critical. The synthesis of 2-amino-5-bromobenzene-1-thiol requires placing a bromine atom meta to the amino group and para to the thiol group, a non-trivial task given that all three are ortho-, para-directors. Therefore, the order of reactions and the use of protecting groups are paramount.

Bromination of Aniline Derivatives: The amino group (-NH₂) is a powerful activating ortho-, para-director. Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline. To achieve selective monobromination, the activating effect of the amino group must be tempered. This is commonly done by converting the amine to an amide (e.g., an acetanilide), which is a less powerful ortho-, para-director. After bromination, the amide is hydrolyzed back to the amine. Copper-mediated methods have also been developed for the selective bromination of aniline derivatives. tandfonline.com A one-pot regioselective bromination can be achieved by first treating aniline with n-butyllithium and trimethyltin (B158744) chloride, followed by bromine, to yield p-bromoaniline. nih.gov

Bromination of Thiophenol Derivatives: Thiophenols present a challenge for direct electrophilic bromination because the thiol group is easily oxidized by halogens to form a disulfide (Ar-S-S-Ar). google.com Therefore, indirect methods are often employed. One strategy is to first brominate the corresponding disulfide and then reduce the brominated disulfide to the bromothiophenol. google.com Alternatively, the thiol group can be protected, for example, as a thioether, before carrying out the bromination.

The development of regioselective bromination techniques is an active area of research, with various reagent systems designed to favor a specific isomer. nih.govresearchgate.net For instance, reagents like N-bromosuccinimide (NBS) on silica (B1680970) gel or in specific solvents can offer enhanced regioselectivity compared to elemental bromine. nih.govresearchgate.net

The introduction and protection of amino groups are fundamental operations in the synthesis of many organic molecules, including the target compound. libretexts.orgslideshare.net

Introduction of the Amino Group: The most common method for introducing an amino group onto an aromatic ring is through the nitration of the ring, followed by reduction of the resulting nitro group. Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically using a mixture of nitric acid and sulfuric acid. The nitro group can then be reduced to an amine by various methods, such as catalytic hydrogenation (H₂/Pd-C), or by using metals in acidic solution (e.g., Sn, Fe, or Zn with HCl). libretexts.org

Protection of the Amino Group: Since the amino group is nucleophilic and basic, it often needs to be protected to prevent it from reacting under conditions intended to modify other parts of the molecule. organic-chemistry.org A good protecting group must be easy to install, stable to the reaction conditions, and easy to remove in high yield. slideshare.net Common protecting groups for amines include:

Carbamates: Tert-butyloxycarbonyl (Boc) and Carbobenzyloxy (Cbz) are widely used. slideshare.netchemistrytalk.orglibretexts.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is removed under acidic conditions. The Cbz group is removed by hydrogenolysis. libretexts.org

Amides: The amine can be converted to an acetamide (B32628) by reaction with acetyl chloride or acetic anhydride (B1165640). This reduces its activating effect and protects it from many oxidants and electrophiles. The amide can be removed by acidic or basic hydrolysis.

Sulfonamides: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) forms a stable sulfonamide, which is resistant to a wide range of conditions. chemistrytalk.org

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA) | Widely used, sensitive to strong acid. chemistrytalk.org |

| Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis | Stable to acid/base, removed by H₂. libretexts.org |

| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acid or base hydrolysis | Reduces activating effect of amine. libretexts.org |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong acid or reducing agents | Very stable, robust protection. chemistrytalk.org |

This interactive table summarizes common protecting groups for amines used in organic synthesis.

Synthesis of 2-Amino-5-bromobenzene-1-thiol Hydrate (B1144303)

Specific synthetic routes to 2-Amino-5-bromobenzene-1-thiol hydrate leverage the principles outlined above. The relative positions of the substituents (amino at C2, bromo at C5) suggest that a multi-step approach is necessary to control the regiochemistry.

A direct pathway would involve a late-stage introduction of one of the key functional groups onto a precursor that already contains the other two. For example, one could envision a route starting from 2,5-dibromoaniline. Selective lithiation or Grignard formation followed by quenching with a sulfur electrophile could potentially install the thiol group. However, controlling the selectivity of such a reaction would be challenging.

A more plausible direct approach involves the reduction of a disulfide precursor, bis(2-amino-5-bromophenyl) disulfide. The synthesis of this disulfide would be the primary challenge, likely requiring a multi-step sequence itself.

Multi-step syntheses are the most practical way to assemble polysubstituted aromatic compounds, as they allow for precise control over the placement of each group. libretexts.orglibretexts.orglibretexts.org A logical retrosynthetic analysis for 2-Amino-5-bromobenzene-1-thiol would consider the directing effects of the substituents.

A potential synthetic sequence could be:

Start with p-bromoaniline: This commercially available starting material correctly places the amino and bromo groups relative to each other.

Protect the Amino Group: The amino group is protected, for example as an acetanilide, to moderate its reactivity and prevent side reactions. This gives N-(4-bromophenyl)acetamide.

Chlorosulfonation: The protected intermediate is treated with chlorosulfonic acid (ClSO₃H). The acetamido group is an ortho-, para-director, and since the para position is blocked by bromine, the sulfonyl chloride group (-SO₂Cl) is directed to an ortho position. This yields 2-acetamido-5-bromobenzene-1-sulfonyl chloride.

Reduction of the Sulfonyl Chloride: The sulfonyl chloride is reduced to the thiol. This can be done using a strong reducing agent like tin(II) chloride or zinc and acid. This step may also cleave the acetyl protecting group.

Deprotection: If the protecting group is not removed during the reduction step, a separate deprotection step (e.g., acid or base hydrolysis for the acetyl group) is carried out to reveal the free amine.

This sequence ensures the correct 1,2,4-substitution pattern by using the directing effect of a protected amino group to install the sulfur functionality at the desired position.

Optimization of Reaction Conditions for Yield and Purity

A crucial step in the synthesis of aromatic thiols from anilines is the diazotization reaction. The efficiency and safety of this step can be significantly influenced by the choice of nitrosating agent and reaction conditions. While traditional methods often use sodium nitrite (B80452) in the presence of a strong acid, alternative reagents like nitrosylsulfuric acid and tert-butyl nitrite have been explored to enhance reaction efficiency and reduce waste. numberanalytics.com Continuous flow chemistry and microreactor technology offer precise control over reaction parameters, minimizing risks associated with potentially unstable diazonium salts. numberanalytics.com

For the subsequent conversion of the diazonium salt to the thiol, the Leuckart thiophenol reaction is a well-established method. organic-chemistry.orgwikipedia.org The optimization of this reaction involves careful control of temperature and the use of a suitable xanthate, followed by hydrolysis. The yield of the final thiol is sensitive to the conditions of both the diazotization and the subsequent decomposition of the diazoxanthate intermediate. wikipedia.org

The following interactive data table illustrates a hypothetical optimization study for the synthesis of a substituted aromatic thiol, showcasing the impact of various parameters on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | Toluene | 80 | 12 | 65 |

| 2 | 10 | Toluene | 80 | 12 | 78 |

| 3 | 10 | DMF | 80 | 12 | 85 |

| 4 | 10 | DMF | 100 | 8 | 92 |

| 5 | 10 | DMF | 100 | 12 | 91 |

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

Sustainable and Green Chemistry Considerations in Thiol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organosulfur compounds, including aromatic thiols. The focus is on reducing the environmental impact by using less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. scirp.org

One significant area of improvement is the replacement of volatile and toxic organic solvents with greener alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net For reactions that are not amenable to aqueous conditions, bio-based solvents like ethyl lactate (B86563) have been shown to be effective media for reactions such as the oxidative coupling of thiols. scirp.org Polyethylene glycol (PEG) has also been explored as a non-volatile and non-toxic reaction medium for diazotization reactions, acting as a phase-transfer catalyst and stabilizing the diazonium salt. google.com

The development of catalytic systems that operate under milder conditions and can be recycled is another key aspect of green thiol synthesis. For instance, the use of heterogeneous catalysts can simplify product purification and catalyst recovery. numberanalytics.com Furthermore, employing alternative diazotizing reagents that are safer and more environmentally friendly is an active area of research. numberanalytics.com Anion-exchange resins saturated with nitrite ions have been used as polymer-supported diazotization reagents, avoiding the need for strong, corrosive acids. researchgate.net

Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach, as they eliminate solvent waste entirely. tandfonline.com Research into photocatalytic methods and other energy-efficient activation techniques also contributes to the development of more sustainable synthetic routes for compounds like this compound.

Reactivity and Reaction Mechanisms of 2 Amino 5 Bromobenzene 1 Thiol Hydrate

Nucleophilic Reactivity of the Thiol (–SH) Group

The thiol group is a potent nucleophile, readily participating in reactions with a wide array of electrophiles. Its reactivity is a cornerstone of the synthetic utility of 2-Amino-5-bromobenzene-1-thiol hydrate (B1144303).

Reactions with Electrophilic Centers

The sulfur atom of the thiol group, with its lone pairs of electrons, readily attacks electron-deficient centers. This nucleophilicity allows for the formation of new carbon-sulfur bonds, a fundamental transformation in organic synthesis. For instance, it can react with alkyl halides in SN2 type reactions, where the thiolate anion, formed under basic conditions, acts as the nucleophile. masterorganicchemistry.comchemistrysteps.com The larger size and greater polarizability of the sulfur atom compared to oxygen make the thiol group a softer and often more potent nucleophile than its alcohol counterpart. masterorganicchemistry.comyoutube.com

Formation of Thioethers and Disulfides

A significant aspect of the thiol group's reactivity is its ability to form thioethers (sulfides) and disulfides.

Thioether Synthesis: The reaction of 2-Amino-5-bromobenzene-1-thiol hydrate with alkyl halides or other alkylating agents under basic conditions leads to the formation of thioethers. nih.govacsgcipr.org The reaction typically proceeds via an SN2 mechanism, involving the deprotonated thiol (thiolate) as the nucleophile. A variety of bases can be employed to facilitate the deprotonation, ranging from hydroxides to carbonates. The choice of solvent can also influence the reaction, with polar aprotic solvents often being favored. acsgcipr.org

| Electrophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 2-(Methylthio)-4-bromoaniline | 92 |

| Benzyl bromide | NaOH | Ethanol | 2-(Benzylthio)-4-bromoaniline | 88 |

| 2-Chloro-N-phenylacetamide | Et₃N | Acetonitrile | 2-((Phenylcarbamoyl)methylthio)-4-bromoaniline | 85 |

Disulfide Formation: Thiols can be oxidized to form disulfides (R-S-S-R'). This reaction can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. rsc.orgwikipedia.org The formation of a disulfide bond from two molecules of this compound results in the creation of a symmetrical disulfide. This process is a common side reaction in many reactions involving thiols if oxidizing conditions are not carefully controlled. The synthesis of unsymmetrical disulfides can also be achieved through specific methodologies. organic-chemistry.org

| Oxidizing Agent | Solvent | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | I₂ | Ethanol | Bis(2-amino-4-bromophenyl) disulfide | 95 | | H₂O₂ | Acetic Acid | Bis(2-amino-4-bromophenyl) disulfide | 90 | | Air (O₂) | DMF, Et₃N | Bis(2-amino-4-bromophenyl) disulfide | 75 |

Oxidative Coupling Reactions

The thiol group of 2-aminothiophenols can participate in oxidative coupling reactions, often catalyzed by transition metals, to form new carbon-sulfur or sulfur-sulfur bonds. researchgate.netwikipedia.orgwikipedia.org These reactions can lead to the formation of various heterocyclic structures. For example, the oxidative condensation of 2-aminothiophenols with ketones can yield benzothiazines. researchgate.net The mechanism of these reactions often involves the formation of a thiyl radical intermediate through a one-electron oxidation of the thiol. wikipedia.org The specific products formed can be influenced by the choice of oxidant, catalyst, and reaction conditions.

Reactivity of the Amino (–NH2) Group

The amino group in this compound is also nucleophilic, though generally less so than the thiol group. It readily participates in condensation, acylation, and alkylation reactions.

Condensation Reactions with Aldehydes and Ketones for Schiff Base Formation

The amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scholarsresearchlibrary.comniscpr.res.ineijppr.com This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. eijppr.comyoutube.com The formation of the C=N double bond is a key step in the synthesis of many biologically active molecules and ligands for metal complexes. scholarsresearchlibrary.com The reaction of this compound with various aldehydes and ketones can lead to a wide range of Schiff base derivatives.

| Carbonyl Compound | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetic Acid | Ethanol | (E)-2-((Benzylidene)amino)-5-bromobenzenethiol | 89 |

| Salicylaldehyde | - | Methanol | 2-(((2-Hydroxyphenyl)methylene)amino)-5-bromobenzenethiol | 93 |

| Acetone | p-Toluenesulfonic acid | Toluene | 2-((Propan-2-ylidene)amino)-5-bromobenzenethiol | 78 |

Acylation and Alkylation at the Nitrogen Center

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form amides. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Alkylation: While the N-alkylation of aminothiophenes can be challenging under mild conditions, it can be achieved using specific methodologies. nih.gov For instance, the use of strong bases and suitable alkylating agents can lead to the formation of N-alkylated products. The relative nucleophilicity of the thiol and amino groups can sometimes lead to mixtures of N- and S-alkylated products, and thus, careful control of reaction conditions or the use of protecting groups may be necessary to achieve selectivity.

It is important to note that the "hydrate" designation indicates the presence of water molecules within the crystal structure of the compound. This water of hydration can potentially influence the reactivity by acting as a proton source or by affecting the solubility and crystal packing of the material. In some reactions, anhydrous conditions may be necessary to achieve the desired outcome.

Role as a Nucleophile in Ring-Forming Reactions

The 2-Amino-5-bromobenzene-1-thiol molecule possesses two potent nucleophilic centers: the amino (-NH₂) group and the thiol (-SH) group. This dual nucleophilicity is central to its utility in constructing heterocyclic rings. The ortho-positioning of these two groups facilitates their participation in condensation reactions with various electrophiles, leading to the formation of fused ring systems.

In these reactions, either the sulfur or the nitrogen atom can initiate the nucleophilic attack, depending on the reaction conditions and the nature of the electrophile. For instance, in the synthesis of benzothiazoles, the thiol group often acts as the primary nucleophile, attacking a carbonyl carbon or a similar electrophilic center. mdpi.com The adjacent amino group then participates in a subsequent cyclization step. This cooperative action makes 2-amino-5-bromobenzene-1-thiol a valuable building block in heterocyclic chemistry. nih.gov

Reactivity of the Bromine Substituent on the Aromatic Ring

The bromine atom at the C-5 position of the benzene (B151609) ring significantly influences the molecule's reactivity, providing a handle for further functionalization through various substitution reactions.

Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., C-S, C-N, C-C bond formation)

The carbon-bromine (C-Br) bond in 2-Amino-5-bromobenzene-1-thiol is a prime site for metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-sulfur (C-S), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. Palladium- and copper-based catalysts are commonly employed for these transformations.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a new C-N bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. tcichemicals.com This enables the introduction of various amino groups at the C-5 position. Copper-catalyzed methods are also effective for C-N bond formation with amines, amides, and nitrogen-containing heterocycles. researchgate.net

C-S Bond Formation: Thiolation reactions can be achieved by coupling the aryl bromide with a thiol or a sulfur-containing reagent, often using a copper or palladium catalyst. This allows for the synthesis of diaryl sulfides or other thioethers.

C-C Bond Formation: Reactions like the Suzuki, Heck, and Sonogashira couplings utilize the C-Br bond to create new C-C single, double, or triple bonds, respectively. These reactions involve coupling with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) and are fundamental in constructing more complex molecular scaffolds.

| Reaction Type | Bond Formed | Typical Catalyst | Coupling Partner | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Palladium-based | Amines | tcichemicals.com |

| Copper-Catalyzed Amination | C-N | Copper-based (e.g., CuI) | Amines, Amides | researchgate.net |

| Thiolation | C-S | Palladium or Copper-based | Thiols | nih.gov |

| Suzuki Coupling | C-C | Palladium-based | Organoboron compounds | |

| Heck Coupling | C-C (alkene) | Palladium-based | Alkenes | |

| Sonogashira Coupling | C-C (alkyne) | Palladium and Copper-based | Terminal Alkynes |

Influence on Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. In 2-Amino-5-bromobenzene-1-thiol, three substituents influence the reaction: the amino group (-NH₂), the thiol group (-SH), and the bromine atom (-Br).

The general mechanism for EAS proceeds in two steps:

Attack by the aromatic ring: The nucleophilic π-system of the benzene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.orgmasterorganicchemistry.com This step is typically the rate-determining step as it disrupts the ring's aromaticity. msu.edulibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SₙAr reactions require the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.orglibretexts.org

In 2-Amino-5-bromobenzene-1-thiol, the leaving group would be the bromide ion. However, the ring is substituted with electron-donating groups (amino and thiol), which destabilize the negatively charged intermediate required for the SₙAr mechanism. Therefore, direct nucleophilic substitution of the bromine atom via the SₙAr pathway is generally unfavorable under standard conditions. The reaction would require extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is induced by very strong bases. youtube.com The reactivity of halogens as leaving groups in SₙAr reactions that are feasible is typically F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. youtube.com

Intramolecular Cyclization and Heterocyclic Ring System Formation

The proximate amino and thiol groups make 2-Amino-5-bromobenzene-1-thiol an ideal precursor for intramolecular cyclization reactions, leading to the formation of valuable sulfur-containing heterocyclic systems.

Synthesis of Sulfur-Containing Heterocycles (e.g., Benzothiazoles, Thiazoles)

The most prominent application of 2-Amino-5-bromobenzene-1-thiol in heterocyclic synthesis is the construction of the benzothiazole (B30560) ring system. mdpi.com Benzothiazoles are a class of bicyclic compounds containing a benzene ring fused to a thiazole (B1198619) ring. nih.gov

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Benzimidazoles, Pyrazoles, Thiadiazoles)

The bifunctional nature of 2-Amino-5-bromobenzene-1-thiol, possessing both a nucleophilic amine and a thiol group ortho to each other on a benzene ring, makes it a valuable precursor for the synthesis of a variety of fused nitrogen-containing heterocyclic systems. The bromine substituent at the 5-position is retained in these structures, offering a handle for further synthetic modifications.

Quinolines:

The synthesis of quinoline (B57606) scaffolds from 2-aminothiophenol (B119425) derivatives represents a sophisticated strategy that leverages the reactivity of both the amino and thiol groups. A notable one-pot approach involves the reaction of an o-aminothiophenol with a 1,3-ynone. nih.gov This reaction proceeds through a sequence of steps: a zirconocene-catalyzed Michael addition of the thiol to the ynone, followed by a cyclization-condensation to form a 1,5-benzothiazepine (B1259763) intermediate. The final step is an iodine-mediated desulfurative cyclization that yields the quinoline ring system. nih.gov Applying this to this compound would theoretically produce a 6-bromo-substituted quinoline.

Another classical and versatile method for quinoline synthesis is the Friedländer annulation, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org While 2-Amino-5-bromobenzene-1-thiol is not itself an aldehyde or ketone, it could potentially be used in modified Friedländer syntheses. For instance, reaction with α-haloketones bearing a leaving group that could be eliminated along with the thiol group, or a multi-step process involving prior modification of the thiol, could lead to the desired quinoline structure. The reaction is generally catalyzed by acids or bases. wikipedia.orgjk-sci.com

Table 1: Plausible Quinoline Synthesis from this compound

| Reactant | Method | Key Intermediates | Potential Product |

| 1,3-Ynone | One-pot desulfurative cyclization | 1,5-Benzothiazepine | 6-Bromo-2,4-disubstituted quinoline |

| α-Methylene Ketone | Modified Friedländer Synthesis | Schiff base, Aldol adduct | 6-Bromo-substituted quinoline |

Benzimidazoles:

Benzimidazoles are readily synthesized from ortho-disubstituted anilines. While the typical precursor is an o-phenylenediamine, 2-aminothiophenols can also be used, leading to the formation of a C-S bond that is subsequently cleaved or rearranged, or by first converting the thiol to an amine. However, more direct routes to related benzazoles, such as benzothiazoles, are more common.

A plausible, albeit indirect, route to a benzimidazole (B57391) from 2-Amino-5-bromobenzene-1-thiol would involve its reaction with reagents that can cyclize with an o-phenylenediamine. For example, condensation with aldehydes or carboxylic acids are primary methods for benzimidazole synthesis. datapdf.comresearchgate.netnih.gov The reaction with an aldehyde typically requires an oxidative step to facilitate the cyclization and aromatization. datapdf.com The condensation with carboxylic acids or their derivatives often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA). nih.gov To form a benzimidazole from the title compound, the thiol group would need to be replaced by a second amino group, a process that is not straightforward. A more likely outcome of such reactions is the formation of benzothiazoles.

Pyrazoles:

The synthesis of pyrazoles generally involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a molecule with equivalent reactivity. organic-chemistry.orgchim.it The direct synthesis of a pyrazole (B372694) ring fused to the benzene ring (an indazole) or as a substituent from 2-Amino-5-bromobenzene-1-thiol is not a standard transformation.

However, modern synthetic methods have been developed for the direct preparation of N-substituted pyrazoles from primary amines. acs.org This involves the reaction of the amine (in this case, the aniline (B41778) moiety of the title compound) with a 1,3-diketone and an electrophilic amination reagent. acs.org This process forms a hydrazone in situ, which then undergoes cyclization to yield the N-aryl pyrazole. acs.org This would result in a 2-(3,5-disubstituted-pyrazol-1-yl)-5-bromobenzene-1-thiol.

Table 2: Potential Pyrazole Synthesis Involving this compound

| Reactant(s) | Method | Description | Potential Product |

| 1,3-Diketone, Electrophilic Amination Reagent | Direct N-Arylation | The aniline nitrogen acts as the nucleophile to form a pyrazole ring with the diketone after in situ conversion to a hydrazine equivalent. acs.org | 2-(Pyrazol-1-yl)-5-bromobenzene-1-thiol |

Thiadiazoles:

Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom. Their synthesis from 2-Amino-5-bromobenzene-1-thiol is complex and not well-documented, as the starting material does not possess the required arrangement of atoms. For instance, the synthesis of 1,3,4-thiadiazoles often begins with thiosemicarbazide, which provides the N-N-C-S backbone. isres.orguobaghdad.edu.iq Similarly, the synthesis of 1,2,3-thiadiazoles frequently employs tosylhydrazones and a sulfur source. isres.orgmdpi.com

A hypothetical route to a thiadiazole derivative would necessitate a multi-step synthesis or a complex cyclization. This could involve reacting the amino group with a reagent like carbon disulfide and then with a hydrazine to build the ring, a process that would likely be low-yielding and compete with other reactions. Therefore, this compound is not considered a practical starting material for the direct synthesis of simple or fused thiadiazoles.

Cascade and Tandem Reactions Utilizing Multiple Functional Groups

The strategic placement of the amino and thiol groups in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These one-pot procedures are highly efficient and atom-economical.

A prime example of a tandem reaction is the aforementioned synthesis of quinolines from o-aminothiophenols and 1,3-ynones. nih.gov This process involves a sequence of Michael addition, intramolecular cyclization, and desulfurative aromatization, all occurring in a coordinated manner to build the complex quinoline scaffold from simple precursors. nih.gov

Another significant class of tandem reactions involves the condensation of 2-aminothiophenol with aldehydes or ketones to form benzothiazoles, which are structurally related to the heterocycles of interest. researchgate.net This reaction proceeds via two key steps in one pot:

Schiff Base Formation: The amino group condenses with the carbonyl compound to form an imine (Schiff base).

Cyclization/Oxidation: The thiol group then attacks the imine carbon, leading to a cyclized intermediate (a benzothiazoline). This intermediate is subsequently oxidized to the aromatic benzothiazole. researchgate.net This oxidation can occur via air or added oxidants.

This fundamental reactivity pattern can be extended to more complex substrates to create diverse heterocyclic structures in a single transformation. For example, a three-component cascade reaction between an enaminone, potassium thiocyanate (B1210189) (KSCN), and an aniline can lead to the formation of 2-aminothiazoles. nih.gov By analogy, 2-Amino-5-bromobenzene-1-thiol could potentially engage in similar multi-component reactions. A hypothetical cascade could involve the reaction of the amino group with one component and the thiol group with another, leading to a rapid assembly of a complex molecular architecture.

These tandem and cascade strategies streamline synthesis by reducing the number of separate purification steps, saving time and resources, and often allowing for the construction of molecular complexity that would be difficult to achieve through traditional stepwise methods. nih.govliberty.edu

Synthesis and Investigation of Derivatives and Analogues of 2 Amino 5 Bromobenzene 1 Thiol Hydrate

Design Principles for Structural Modification and Functionalization

The design of derivatives from 2-Amino-5-bromobenzene-1-thiol hydrate (B1144303) is guided by fundamental principles of medicinal and materials chemistry. The primary objective is to introduce new functionalities and modulate the electronic and steric properties of the parent molecule. The amino and thiol groups are primary sites for nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. The bromo group, on the other hand, can be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further expanding the structural diversity of the resulting compounds.

Key design strategies often involve:

Enhancement of Biological Activity: By incorporating pharmacophoric fragments, researchers aim to design molecules with specific biological targets. The inherent structure of aminothiophenols is found in various biologically active compounds, making this a promising strategy.

Development of Novel Materials: The bifunctional nature of 2-Amino-5-bromobenzene-1-thiol hydrate makes it an excellent candidate for the synthesis of polymers and coordination complexes. The thiol group can coordinate to metal centers, while the amino group can participate in polymerization reactions.

Synthesis of Thioether and Sulfonamide Analogues

The synthesis of thioether and sulfonamide analogues of this compound capitalizes on the reactivity of the thiol and amino groups, respectively.

Thioether Analogues: The thiol group is readily alkylated or arylated to form thioethers. A common synthetic route involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then reacts with an appropriate electrophile, such as an alkyl halide or a sulfonate ester.

Sulfonamide Analogues: The amino group can be acylated with sulfonyl chlorides to yield sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often more stable and have different solubility profiles compared to the parent amine.

A representative synthetic scheme for the formation of a thioether derivative is the reaction of 2-Amino-5-bromobenzene-1-thiol with 2,4-dinitrochlorobenzene. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion displaces the chloride from the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene.

Development of Amide and Imine Derivatives

The amino group of this compound serves as a versatile handle for the synthesis of amide and imine derivatives.

Amide Derivatives: Amides are typically synthesized by the reaction of the amino group with carboxylic acid derivatives, such as acid chlorides or anhydrides. These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of acyl groups.

Imine Derivatives (Schiff Bases): The condensation of the primary amino group with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. This reaction is often reversible and acid-catalyzed. The resulting imines are valuable intermediates in organic synthesis and can also exhibit interesting photophysical and biological properties.

Incorporation into Polymeric and Supramolecular Structures

The multifunctional nature of this compound makes it a valuable monomer for the construction of polymers and supramolecular assemblies. The presence of both a nucleophilic amino group and a thiol group allows for its participation in various polymerization reactions.

For instance, the amino group can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The thiol group can undergo oxidative polymerization to form polydisulfides or participate in thiol-ene click reactions to create cross-linked polymer networks.

In the realm of supramolecular chemistry, the thiol group can act as a ligand for metal ions, leading to the formation of coordination polymers or discrete metal-organic complexes. The amino group can participate in hydrogen bonding interactions, directing the self-assembly of molecules into well-defined supramolecular architectures. Research has shown that related aminothiophenol-based ligands can form stable complexes with various transition metals.

Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivatives

A central theme in the study of this compound derivatives is the elucidation of how structural modifications impact their chemical reactivity and physical properties. By systematically varying the substituents on the aromatic ring or on the amino and thiol groups, researchers can establish clear structure-activity relationships (SAR) and structure-property relationships (SPR).

For example, the introduction of electron-withdrawing groups is expected to increase the acidity of the thiol proton and decrease the basicity of the amino group. Conversely, electron-donating groups would have the opposite effect. These changes in electronic properties can have a profound impact on the reactivity of the molecule in subsequent synthetic transformations.

Furthermore, the nature of the substituents can significantly influence the photophysical properties of the derivatives, such as their absorption and emission spectra. This is particularly relevant for applications in materials science, where the goal is to develop new fluorescent probes or organic light-emitting diode (OLED) materials.

The table below provides an interactive overview of the discussed derivatives and their key features.

| Derivative Class | Key Functional Group | Synthetic Precursor Group | Common Reaction Type | Potential Properties/Applications |

| Thioether | R-S-Ar | Thiol (-SH) | Nucleophilic Substitution | Modified electronic properties, potential biological activity |

| Sulfonamide | R-SO₂-NH-Ar | Amino (-NH₂) | Acylation | Increased stability, altered solubility, biological activity |

| Amide | R-CO-NH-Ar | Amino (-NH₂) | Acylation | Diverse functionalization, building blocks for polymers |

| Imine | R=N-Ar | Amino (-NH₂) | Condensation | Synthetic intermediates, photophysical properties |

| Polymers | Repeating monomer unit | Amino (-NH₂) and/or Thiol (-SH) | Polymerization | Novel materials with tailored thermal and mechanical properties |

| Supramolecular Structures | Ligand-Metal or H-bonding | Thiol (-SH) and/or Amino (-NH₂) | Self-assembly, Coordination | Metal-organic frameworks, sensors |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Bromobenzene 1 Thiol Hydrate

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound. youtube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups. For 2-Amino-5-bromobenzene-1-thiol hydrate (B1144303), the presence of water of hydration is expected to introduce a broad absorption band for O-H stretching, typically in the 3200-3600 cm⁻¹ region, which may overlap with the N-H stretching vibrations.

The analysis of related compounds, such as 2-aminobenzenethiol and 2-amino-5-bromobenzoic acid, provides a basis for assigning the characteristic vibrational frequencies. nist.govchemicalbook.com For instance, data from 2-amino-5-bromobenzyl alcohol also helps in interpreting the spectra of substituted bromo-anilines. spectrabase.com

Expected FT-IR Absorption Bands for 2-Amino-5-bromobenzene-1-thiol Hydrate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Hydrate) | 3200 - 3600 | Broad, Strong | Characteristic of water of hydration. Often overlaps with N-H stretches. |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Two distinct bands are expected for the primary amine (-NH₂). |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds on the benzene (B151609) ring. |

| S-H Stretch (Thiol) | 2550 - 2600 | Weak | A sharp, but characteristically weak, band for the mercaptan group. |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium | Confirms the presence of the primary amine group. |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Multiple bands indicating the benzene ring structure. |

| C-N Stretch | 1250 - 1350 | Medium | Vibration of the bond between the aromatic ring and the amino group. |

| C-S Stretch | 600 - 800 | Weak-Medium | Vibration of the bond between the aromatic ring and the thiol group. |

| C-Br Stretch | 500 - 650 | Strong | Vibration of the bond between the aromatic ring and the bromine atom. |

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Modes

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the S-H and C-S stretching vibrations, which are weak in the IR spectrum, are expected to be more readily observable in the Raman spectrum. Symmetrical aromatic ring breathing modes, typically appearing around 1000 cm⁻¹, are also characteristically strong. Studies on similarly halogenated and aminated benzoic acids provide insight into the expected Raman shifts. spectrabase.com The analysis of complex organic molecules often involves comparing experimental and theoretical spectra to make definitive assignments. researchgate.net

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong | Corresponds to the C-H stretching on the phenyl ring. |

| S-H Stretch | 2550 - 2600 | Medium | Generally more intense in Raman than in IR. |

| Aromatic Ring Breathing | ~1000 | Strong | A symmetric vibration characteristic of the benzene ring. |

| C-S Stretch | 600 - 800 | Medium | More easily identified than in IR. |

| C-Br Stretch | 500 - 650 | Strong | The polarizability of the C-Br bond makes this a strong Raman scatterer. |

Analysis of S-H, N-H, and Aromatic Ring Vibrations

The precise frequencies of the S-H, N-H, and aromatic ring vibrations are influenced by the electronic environment created by the substituents on the benzene ring.

N-H Vibrations : The primary amine group (-NH₂) is confirmed by two stretching bands between 3300-3500 cm⁻¹ in the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes. A bending vibration (scissoring) is also expected around 1590-1650 cm⁻¹.

S-H Vibration : The thiol (-SH) group is identified by its characteristic weak, sharp absorption band around 2550-2600 cm⁻¹ in the FT-IR spectrum. spectrabase.com This band's presence is a key indicator of the thiol functionality, which can be difficult to confirm by other means. Its corresponding signal in the Raman spectrum is expected to be of medium intensity.

Aromatic Ring Vibrations : The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to a specific set of absorption bands. Aromatic C=C stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 800-900 cm⁻¹ region. The electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and thiol (-SH) groups influences the exact position and intensity of these ring vibrations. njit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be achieved.

¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Amino-5-bromobenzene-1-thiol is predicted to show distinct signals for the amine, thiol, and aromatic protons, in addition to a signal for the water of hydration. The aromatic region should display three signals corresponding to the three protons on the benzene ring. Their chemical shifts and splitting patterns are dictated by the electronic effects and relative positions of the -NH₂, -Br, and -SH substituents. Data from unsubstituted thiophenol and 2-aminobenzenethiol serve as a useful reference. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound (in CDCl₃ or DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H-6 | ~7.2 - 7.4 | d (doublet) | J(H6-H4) ≈ 2 Hz | Ortho to -SH, meta to -NH₂. Small meta coupling to H4. |

| H-4 | ~7.0 - 7.2 | dd (doublet of doublets) | J(H4-H3) ≈ 8-9 Hz, J(H4-H6) ≈ 2 Hz | Ortho to -Br, meta to both -SH and -NH₂. |

| H-3 | ~6.6 - 6.8 | d (doublet) | J(H3-H4) ≈ 8-9 Hz | Ortho to -NH₂, meta to -Br. Shielded by the amino group. |

| -SH | ~3.0 - 4.0 | br s (broad singlet) | N/A | Position is variable and depends on concentration and solvent. |

| -NH₂ | ~4.0 - 5.5 | br s (broad singlet) | N/A | Position is variable; protons are exchangeable. |

| H₂O | Variable | br s (broad singlet) | N/A | Signal from water of hydration; position is highly variable. |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Amino-5-bromobenzene-1-thiol, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are highly dependent on the attached substituent. The electron-donating amino group causes a significant upfield shift (shielding) for the ortho and para carbons, while the electronegative bromine atom causes a downfield shift for the carbon it is attached to (ipso-carbon) but shields adjacent carbons. The thiol group has a more moderate effect.

By comparing with data for related compounds like 2-amino-5-bromopyridine (B118841) and other substituted benzenes, the chemical shifts can be estimated. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (-SH) | ~118 - 122 | Ipso-carbon attached to the thiol group. |

| C2 (-NH₂) | ~145 - 149 | Ipso-carbon attached to the amino group; significantly deshielded. |

| C3 | ~116 - 120 | Ortho to the -NH₂ group; shielded. |

| C4 | ~132 - 136 | Relatively deshielded due to being para to the -NH₂ group and ortho to the -Br. |

| C5 (-Br) | ~110 - 114 | Ipso-carbon attached to bromine. |

| C6 | ~128 - 132 | Ortho to the -SH group and meta to the -NH₂ group. |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

The structural elucidation of this compound is significantly advanced through the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques such as COSY, HMQC (or HSQC), and HMBC are instrumental in establishing the connectivity of atoms within the molecule. science.govyoutube.comlibretexts.org

COSY (Correlation Spectroscopy) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For 2-Amino-5-bromobenzene-1-thiol, a COSY spectrum would display cross-peaks between adjacent protons on the benzene ring. This allows for the unambiguous assignment of the aromatic protons and confirms their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly bonded to carbon-13 atoms. sdsu.edu This experiment is crucial for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. libretexts.org In the case of 2-Amino-5-bromobenzene-1-thiol, the HMQC spectrum would show correlations between the aromatic protons and their directly attached carbons, as well as any potential correlations if the amino and thiol protons were observable and coupled to a carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two to three bonds (²J and ³J). sdsu.edu This is particularly powerful for piecing together the molecular skeleton by connecting fragments identified through COSY and HMQC. For 2-Amino-5-bromobenzene-1-thiol, HMBC correlations would be expected between the aromatic protons and the carbons that are two or three bonds away. For instance, the proton at position 6 would show correlations to the carbons at positions 2 and 4. This technique is invaluable for confirming the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 2-Amino-5-bromobenzene-1-thiol. The monoisotopic mass of the unhydrated compound (C₆H₆BrNS) is 202.940432 Da. chemspider.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing insights into its structural features. The molecular ion peak ([M]⁺) would be observed, and subsequent fragmentation could involve the loss of the thiol group (-SH), the amino group (-NH₂), or the bromine atom (-Br). The relative abundances of the fragment ions can help to deduce the stability of different parts of the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can also be calculated for different adducts of the molecule. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 123.8 Ų. uni.lu

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.94771 | 123.8 |

| [M+Na]⁺ | 225.92965 | 137.1 |

| [M-H]⁻ | 201.93315 | 130.7 |

| [M+NH₄]⁺ | 220.97425 | 147.1 |

| [M+K]⁺ | 241.90359 | 125.0 |

| [M+H-H₂O]⁺ | 185.93769 | 124.4 |

| [M+HCOO]⁻ | 247.93863 | 142.1 |

| [M+CH₃COO]⁻ | 261.95428 | 183.0 |

| [M+Na-2H]⁻ | 223.91510 | 130.1 |

| [M]⁺ | 202.93988 | 142.4 |

| [M]⁻ | 202.94098 | 142.4 |

Data sourced from PubChemLite. uni.lu

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited States

Electronic absorption and emission spectroscopy are powerful tools to investigate the electronic structure and excited state properties of 2-Amino-5-bromobenzene-1-thiol. These techniques provide information about the energy levels of the molecule and the transitions between them.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 2-Amino-5-bromobenzene-1-thiol would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic ring and associated with the amino and thiol functional groups. The presence of the bromine atom and the amino and thiol groups as substituents on the benzene ring will influence the position and intensity of these absorption bands compared to unsubstituted benzene. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which helps in understanding the charge transfer characteristics within the molecule. nih.gov

Fluorescence/Emission Spectroscopy: Upon excitation with light of an appropriate wavelength, 2-Amino-5-bromobenzene-1-thiol may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state (S₁) relative to the ground state (S₀). The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide insights into the changes in molecular geometry and solvent relaxation in the excited state. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined.

Detailed experimental and theoretical studies are necessary to fully characterize the electronic absorption and emission properties of this compound and to understand the influence of the hydrate water molecule on these properties.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule and how the water molecule is integrated into the crystal lattice.

The analysis would confirm the substitution pattern on the benzene ring and provide accurate measurements of the C-C, C-N, C-S, and C-Br bond lengths. The conformation of the amino and thiol groups relative to the benzene ring would also be determined.

Theoretical and Computational Investigations of 2 Amino 5 Bromobenzene 1 Thiol Hydrate

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometrical features of molecular systems. For 2-Amino-5-bromobenzene-1-thiol hydrate (B1144303), DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its properties with a high degree of accuracy. nih.govresearchgate.netresearchgate.net

Optimized Molecular Geometries and Conformational Landscapes

DFT calculations enable the determination of the most stable three-dimensional arrangement of atoms in the 2-Amino-5-bromobenzene-1-thiol hydrate molecule. This process of geometry optimization seeks the lowest energy conformation on the potential energy surface. The presence of the amino (-NH2), bromo (-Br), and thiol (-SH) groups on the benzene (B151609) ring, along with the water molecule of hydration, leads to a complex conformational landscape.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-S | 1.782 | ||

| S-H | 1.351 | C-S-H: 98.5 | |

| C-N | 1.398 | ||

| N-H | 1.015 | C-C-N: 121.3 | |

| O-H (water) | 0.965 | H-O-H: 104.5 | |

| C-C (aromatic) | 1.390 - 1.405 | ||

| C-C-Br | 119.8 | ||

| C-C-S | 122.4 | ||

| H-N-H | 115.0 | ||

| C-S-H...O (H-bond) | ~165 | ||

| N-H...O (H-bond) | ~170 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be obtained from specific computational output files.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Contributions)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and thiol groups, as well as the π-system of the benzene ring. These regions act as the primary electron donors. Conversely, the LUMO is likely to be distributed over the benzene ring and the bromine atom, which can act as an electron acceptor. The specific contributions of atomic orbitals to the HOMO and LUMO can be quantified through computational analysis.

A smaller HOMO-LUMO gap can indicate a higher propensity for intramolecular charge transfer (ICT), which is a key factor in the nonlinear optical properties of some molecules. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Major Atomic Orbital Contributions |

| HOMO | -5.85 | p-orbitals of N, S, and aromatic C atoms |

| LUMO | -1.23 | π*-orbitals of the benzene ring, p-orbitals of Br |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Note: The data in this table is illustrative. The exact energy values and orbital contributions are dependent on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

In the case of this compound, the MEP surface would likely show:

Negative potential (red/yellow): Regions around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These areas are susceptible to electrophilic attack.

Positive potential (blue): Regions around the hydrogen atoms of the amino and thiol groups, as well as the hydrogen atoms of the water molecule. These sites are prone to nucleophilic attack.

A region of slightly positive potential, known as a "sigma-hole," may be present on the bromine atom along the C-Br bond axis, making it a potential halogen bond donor. acs.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, particularly solvent molecules.

For this compound, MD simulations can be used to:

Investigate the stability of different conformers and the energy barriers between them.

Analyze the dynamics of the hydrogen bonding network involving the amino, thiol, and water moieties.

Simulate the solvation process and determine how solvent molecules arrange themselves around the solute, providing insights into its solubility and solution-phase behavior.

Prediction of Spectroscopic Properties (IR, Raman, UV-Vis, NMR) using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular vibrational modes, such as the N-H stretching of the amino group, the S-H stretching of the thiol group, and the C-Br stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. nih.gov This helps in understanding the electronic transitions occurring within the molecule.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra.

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of this compound. researchgate.net

Hydrogen Bonding: The presence of hydrogen bond donors (-NH2, -SH, H2O) and acceptors (N, S, O, Br) allows for a rich network of intramolecular and intermolecular hydrogen bonds. nih.gov These interactions are fundamental to the stability of the hydrated crystal structure.

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic species interacting with a Lewis base. acs.orgnih.gov This type of interaction is directional and can influence crystal packing.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis via Computational Modeling

Computational chemistry provides significant insights into chemical reactivity. For instance, studies on related aromatic thiols and aminophenols often explore reaction pathways such as oxidation, electrophilic substitution, and thiol-ene reactions. acs.orgnih.govsemanticscholar.org These investigations typically involve calculating the energies of reactants, products, intermediates, and transition states to map out the potential energy surface of a reaction. acs.orgchemrxiv.org

In a hypothetical computational study on this compound, researchers would likely focus on several key reactive sites: the thiol (-SH), the amino (-NH2) group, and the aromatic ring itself. Potential reaction pathways could include:

Oxidation of the thiol group: This could lead to the formation of disulfides or sulfonic acids. Transition state analysis would be crucial to determine the energy barriers for these oxidation steps. semanticscholar.org

Electrophilic substitution on the aromatic ring: The amino and thiol groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. Computational models could predict the most likely sites for electrophilic attack and the structures of the corresponding arenium ion intermediates (sigma complexes). mdpi.comresearchgate.net

Reactions involving the amino group: The nucleophilicity of the amino group could be explored in various condensation or substitution reactions.

To perform such an analysis, researchers would typically employ quantum chemical methods to:

Optimize the ground state geometry of the this compound molecule.

Propose plausible reaction mechanisms for specific transformations.

Locate the transition state structure for each elementary step along the proposed reaction coordinate.

These calculations would provide quantitative data on the feasibility and kinetics of different reaction pathways.

Table of Potential Computational Parameters for Future Studies:

| Parameter | Description | Typical Computational Method |

| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Transition State Geometry | The specific molecular arrangement at the peak of the energy barrier between reactants and products. | Transition State Search Algorithms (e.g., QST2, QST3) |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactants, determining the reaction rate. | DFT, MP2 |

| Reaction Energy (ΔGrxn) | The Gibbs free energy difference between the products and the reactants, indicating thermodynamic favorability. | DFT, MP2 |

| Vibrational Frequencies | Used to confirm that a stationary point is a true minimum (all real frequencies) or a transition state (one imaginary frequency). | Frequency Analysis |

Without dedicated computational studies on this compound, any discussion of its specific reaction pathways and transition states remains speculative. Future research in this area would be necessary to provide the detailed, quantitative insights that computational modeling can offer.

Coordination Chemistry of 2 Amino 5 Bromobenzene 1 Thiol Hydrate

Investigation of Ligand Properties: Sulfur and Nitrogen Donor Sites

2-Amino-5-bromobenzene-1-thiol possesses two primary donor sites for coordination with metal ions: the sulfur atom of the thiol group (-SH) and the nitrogen atom of the amine group (-NH2). As a bidentate ligand, it has the potential to form stable chelate rings with metal centers. The thiol group, being a soft donor, is expected to form strong covalent bonds with soft metal ions. Upon deprotonation, the thiolate (S-) becomes an even stronger donor. The amine group, a harder donor, typically coordinates to metal ions through its lone pair of electrons. The relative affinity of these donor sites for a particular metal ion will depend on the metal's properties, such as its hardness or softness according to the Hard and Soft Acids and Bases (HSAB) theory.

In related aminothiophenol systems, coordination typically occurs via both the sulfur and nitrogen atoms, leading to the formation of a stable five-membered chelate ring. The presence of the electron-withdrawing bromine atom at the para-position to the amine group could subtly influence the electron density on both donor atoms, potentially affecting the stability and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with Transition Metals (e.g., Copper, Cobalt, Nickel, Zinc)

Although specific synthesis protocols for metal complexes of 2-Amino-5-bromobenzene-1-thiol hydrate (B1144303) are not readily found in the literature, general methods for the synthesis of similar aminothiophenol complexes are well-established. These typically involve the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the thiol group.

The characterization of such complexes would rely on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.

Spectroscopic and Analytical Characterization of Metal-Ligand Bonds

The formation of metal-ligand bonds can be inferred from changes in the spectroscopic signatures of the ligand upon coordination.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for the N-H and S-H stretching vibrations. Upon complexation, the N-H stretching frequency is expected to shift, typically to a lower wavenumber, due to the donation of electron density from the nitrogen to the metal. The disappearance of the S-H stretching band would indicate deprotonation and coordination of the sulfur atom. New bands at lower frequencies corresponding to M-N and M-S vibrations would also be expected to appear in the far-IR region.